molecular formula C20H15ClN4 B1682193 Vatalanib CAS No. 212141-54-3

Vatalanib

Cat. No. B1682193
Key on ui cas rn: 212141-54-3
M. Wt: 346.8 g/mol
InChI Key: YCOYDOIWSSHVCK-UHFFFAOYSA-N
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Patent
US06514974B2

Procedure details

A mixture of 17.03 g (0.12 mol) phosphorus pentoxide, 11.56 g (0.084 mol) triethylamine hydrochloride and 15.31 g (0.12 mol) 4-chloroaniline is heated and stirred under argon atmosphere at 200° C. (oil bath temperature) until a homogeneous melt has formed (about 45 min). To the melt (internal temperature about 160° C.) 7.12 g (0.03 mol) of 4-(4-pyridylmethyl)-1(2H)-phthalazinone (for preparation see German Auslegeschrift no. 1 061 788 [published Jul. 23, 1959]) is added and the reaction mixture stirred for 4 h at an internal temperature of 160-170° C. After cooling to about 120° C. (internal temperature)28 ml tetramethylurea is added dropwise, the temperature rising temporarity to 150° C. For about 10 min at 120° C., 100 ml water is then added to the reaction mixture, which is stirred for 0.5 h at 100-103° C. (internal temperature), then cooled to 60° C., before a mixture of 40 ml water and 37 ml concentrated ammonia solution is added dropwise to the brown solution, where-upon a suspension forms. While cooling to an ultimate temperature of 15° C., the suspension is stirred for 0.5 h, then mixed with 80 ml ether and stirred for a further 10 min. The mixture is filtered, the filter residue is washed with water, then ether, and dried in air. After recrystallization from methanol/ether (under treatment with activated carbon) and drying under HV for 8 h at 120° C., the title compound is obtained with a water content of 0.31%; m.p. 207-209° C.; 1H NMR (DMSO-d6) 9.29 (s, 1H), 8.58-8.63 (m, 1H), 8.44-8.47 (m, 2H), 8.10-8.15 (m, 1H), 7.89-8.05 (m, 4H), 7.37-7.45 (m, 2H), 7.31-7.34 (m, 2H), 4.59 (s, 2H). A further portion of title compound can be obtained from the mother liquor.
Quantity
17.03 g
Type
reactant
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
37 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.Cl.C(N(CC)CC)C.[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1.[N:31]1[CH:36]=[CH:35][C:34]([CH2:37][C:38]2[C:47]3[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=3)[C:41](=O)[NH:40][N:39]=2)=[CH:33][CH:32]=1.CN(C)C(=O)N(C)C.N>CCOCC.O>[Cl:23][C:24]1[CH:30]=[CH:29][C:27]([NH:28][C:41]2[C:42]3[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=3)[C:38]([CH2:37][C:34]3[CH:35]=[CH:36][N:31]=[CH:32][CH:33]=3)=[N:39][N:40]=2)=[CH:26][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
17.03 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
11.56 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
15.31 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Two
Name
Quantity
7.12 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
CN(C(N(C)C)=O)C
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
37 mL
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred under argon atmosphere at 200° C. (oil bath temperature) until a homogeneous melt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
has formed (about 45 min)
Duration
45 min
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 4 h at an internal temperature of 160-170° C
Duration
4 h
ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
to 150° C
STIRRING
Type
STIRRING
Details
is stirred for 0.5 h at 100-103° C. (internal temperature)
Duration
0.5 h
ADDITION
Type
ADDITION
Details
is added dropwise to the brown solution, where-upon a suspension forms
TEMPERATURE
Type
TEMPERATURE
Details
While cooling to an ultimate temperature of 15° C.
STIRRING
Type
STIRRING
Details
the suspension is stirred for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred for a further 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the filter residue is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether, and dried in air
CUSTOM
Type
CUSTOM
Details
After recrystallization from methanol/ether (under treatment with activated carbon)
CUSTOM
Type
CUSTOM
Details
drying under HV for 8 h at 120° C.
Duration
8 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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